oct-7-ynyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-7-ynyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h1H,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZZOCIWUWDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884721 | |
| Record name | 7-Octyn-1-ol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13860-68-9 | |
| Record name | 7-Octyn-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13860-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octyn-1-ol, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013860689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octyn-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octyn-1-ol, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oct 7 Ynyl Acetate and Its Structural Analogues
Direct Esterification Approaches for Acetate (B1210297) Formation
A straightforward method for the synthesis of oct-7-ynyl acetate is the direct esterification of 7-octyn-1-ol. This precursor alcohol, containing the required carbon skeleton and the terminal alkyne, can be converted to the corresponding acetate through several established methods.
Conventional Esterification Techniques
Conventional esterification of 7-octyn-1-ol typically involves its reaction with an acetylating agent such as acetic anhydride or acetyl chloride. These reactions are often carried out in the presence of a base, like pyridine, which serves to neutralize the acidic byproduct and drive the reaction to completion. nih.govnih.govresearchgate.netsigmaaldrich.com The general scheme for this transformation involves the nucleophilic attack of the hydroxyl group of 7-octyn-1-ol on the carbonyl carbon of the acetylating agent.
A typical laboratory procedure involves dissolving the alcohol in a suitable solvent, such as pyridine, and then adding acetic anhydride. nih.govsigmaaldrich.com The reaction mixture is often stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography. nih.gov The workup procedure generally involves quenching the excess acetic anhydride with water and extracting the product into an organic solvent. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| 7-Octyn-1-ol | Acetic Anhydride | Pyridine | Pyridine | Room Temp. | High | nih.govsigmaaldrich.com |
| Alcohol | Acetic Anhydride | Pyridine | Dichloromethane | Ambient Temp. | - | semanticscholar.org |
Catalytic Esterification Strategies
To enhance the efficiency and mildness of the esterification, catalytic methods are often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols. uni-muenchen.deutrgv.eduresearchgate.netresearchgate.net The mechanism of DMAP catalysis involves the initial reaction of DMAP with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, in this case, 7-octyn-1-ol, to afford the desired ester and regenerate the catalyst. uni-muenchen.de
The use of a catalytic amount of DMAP, often in conjunction with a stoichiometric base like triethylamine to scavenge the acid byproduct, can significantly accelerate the reaction rate and allow for milder reaction conditions. uni-muenchen.de Solvent-free conditions have also been reported for DMAP-catalyzed acetylations, offering a more environmentally friendly approach. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Auxiliary Base | Solvent | Temperature | Yield | Reference |
| tert-Butanol | Acetic Anhydride | DMAP | - | - | - | - | uni-muenchen.de |
| Cyclohexanol | Acetic Anhydride | DMAP | Triethylamine | Dichloromethane | Room Temp. | - | utrgv.edu |
| Alcohols | Acid Anhydrides | DMAP | - | Solvent-free | - | High | researchgate.net |
Alkynylation and Carbon-Carbon Bond Formation Strategies
An alternative synthetic strategy involves the construction of the this compound carbon skeleton through the formation of a new carbon-carbon bond, specifically by introducing the terminal alkyne. This is particularly useful when starting from smaller, more readily available building blocks. Cross-coupling reactions are powerful tools for achieving such transformations.
Cross-Coupling Reactions for Alkyne Introduction
The Sonogashira coupling is a widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orgyoutube.com While the classical Sonogashira reaction is not directly applicable to the synthesis of this compound from an alkyl halide, modifications and related palladium-catalyzed methodologies have been developed for the coupling of terminal alkynes with alkyl halides. researchgate.netresearchgate.net
These reactions typically employ a palladium catalyst, often in combination with a copper(I) co-catalyst, and a base. The catalytic cycle is believed to involve the formation of a palladium-acetylide complex, which then undergoes reductive elimination with an organopalladium halide species generated from the alkyl halide. The synthesis of a precursor to this compound could be envisioned by coupling a smaller terminal alkyne with a functionalized alkyl halide that already contains the acetate group or a group that can be converted to an acetate.
| Alkyne | Alkyl Halide | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| Terminal Alkyne | Aryl/Vinyl Halide | Pd complex | Cu(I) salt | Amine | Various | Mild | Good-Excellent | nih.govorganic-chemistry.org |
| Terminal Alkyne | Unactivated Alkyl Bromide/Iodide | Pd/NHC complex | - | - | - | Mild | - | organic-chemistry.org |
Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for the formation of C(sp)-C(sp3) bonds, which is the key bond construction in synthesizing the backbone of this compound from smaller fragments. acs.orgnih.gov These reactions involve the coupling of a terminal alkyne with an alkyl halide.
The mechanism is thought to involve the formation of a copper acetylide intermediate, which then reacts with the alkyl halide. Various directing groups can be employed to facilitate the coupling of unactivated alkyl halides. acs.org For instance, the use of amide directing groups has been shown to be effective in the copper-catalyzed alkynylation of unactivated alkyl halides. acs.org These methods offer a pathway to construct the carbon chain of this compound by coupling a suitable acetylenic synthon with a haloalkyl acetate.
| Alkyne | Alkyl Halide/Pseudohalide | Catalyst | Directing Group | Solvent | Temperature | Yield | Reference |
| Terminal Alkyne | Unactivated Alkyl Halide/Pseudohalide | Cu catalyst | Amides | - | - | Good | acs.org |
| Terminal Alkyne | Alkylsilyl Peroxide | Cu catalyst | DMAP | - | - | Good | nih.gov |
Other Transition Metal-Mediated Alkynylation Methods
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the sp-sp2 and sp-sp3 bonds necessary for the synthesis of alkynyl compounds like this compound. Several methodologies, while not exclusively documented for this specific compound, are broadly applicable for the synthesis of terminal alkynyl acetates and their derivatives.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org For the synthesis of a structural analogue of this compound, one could envision the coupling of a terminal alkyne with a vinyl acetate halide. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. openochem.orgwikipedia.org To synthesize a precursor to this compound, an alkynylzinc reagent could be coupled with a haloalkyl acetate. This method is known for its high functional group tolerance and the high reactivity of the organozinc compounds. wikipedia.orgchem-station.com
Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For a synthetic route towards this compound, an alkynylstannane could be reacted with a haloacetate derivative. Stille reactions are advantageous due to the stability of the organostannane reagents to air and moisture. wikipedia.org
| Coupling Reaction | Catalyst System | Reactant 1 (Alkyne Source) | Reactant 2 (Acetate Source) | Key Features |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal Alkyne | Vinyl Halide with Acetate | Mild reaction conditions, broad functional group tolerance. wikipedia.org |
| Negishi | Ni or Pd catalyst | Alkynylzinc Reagent | Haloalkyl Acetate | High reactivity and functional group tolerance. wikipedia.orgchem-station.com |
| Stille | Pd catalyst | Alkynylstannane | Haloacetate Derivative | Air and moisture stable reagents. wikipedia.org |
C-Alkylation Reactions Utilizing Alkyne Precursors
A direct and fundamental approach to constructing the carbon backbone of this compound and its analogues is through the C-alkylation of acetylide anions. libretexts.orgmasterorganicchemistry.com This method involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. ucalgary.cachemistrysteps.com
The synthesis of this compound via this route could commence with a smaller terminal alkyne, such as acetylene or a monosubstituted derivative. The alkyne is treated with a strong base, typically sodium amide (NaNH2) in liquid ammonia (B1221849), to generate the corresponding acetylide anion. masterorganicchemistry.com This anion then acts as a nucleophile, attacking a suitable haloalkyl acetate, for instance, 6-bromohexyl acetate. The acetylide displaces the halide, forming the new carbon-carbon bond and yielding the desired this compound. This SN2 reaction is most efficient with primary alkyl halides. masterorganicchemistry.comchemistrysteps.com
General Reaction Scheme:
Deprotonation: R-C≡CH + NaNH₂ → R-C≡C⁻Na⁺ + NH₃
Alkylation: R-C≡C⁻Na⁺ + X-(CH₂)n-OAc → R-C≡C-(CH₂)n-OAc + NaX
For the specific synthesis of this compound (where R=H and n=6), the reaction would involve the sodium salt of acetylene and 6-bromohexyl acetate.
| Starting Alkyne | Base | Alkylating Agent | Product | Reaction Type |
| Acetylene | NaNH₂ | 6-Bromohexyl acetate | This compound | SN2 |
| Hept-6-yn-1-ol | NaH | Acetyl chloride | This compound | Acylation |
Chemoenzymatic and Biocatalytic Routes towards this compound and Related Structures
Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds, including precursors to enantiomerically enriched this compound. researchgate.netnih.gov These methods utilize the inherent stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations. nih.gov
Enzymatic Resolution and Functionalization
Enzymatic resolution is a widely used technique for the separation of enantiomers. nih.gov In the context of this compound synthesis, a racemic mixture of a precursor alcohol, such as (±)-oct-7-yn-1-ol, could be resolved. This involves the use of an enzyme, often a lipase, to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated.
Lipase-Catalyzed Transformations
Lipases are a class of enzymes that catalyze the hydrolysis of esters, and in non-aqueous media, they can catalyze the reverse reaction: esterification and transesterification. researchgate.netjocpr.com This catalytic activity is harnessed for the kinetic resolution of racemic alcohols. utupub.fi
For the synthesis of a chiral version of this compound, a lipase such as Candida antarctica lipase B (CALB) could be employed. In a typical procedure, racemic oct-7-yn-1-ol would be treated with an acyl donor, like vinyl acetate, in an organic solvent in the presence of the lipase. The enzyme would preferentially acylate one enantiomer (e.g., the (R)-enantiomer) to form (R)-oct-7-ynyl acetate, leaving the (S)-oct-7-yn-1-ol largely unreacted. researchgate.net The efficiency of the resolution is determined by the enantioselectivity of the lipase.
| Substrate | Enzyme | Acyl Donor | Product 1 | Product 2 |
| (±)-Oct-7-yn-1-ol | Candida antarctica Lipase B | Vinyl Acetate | (R)-Oct-7-ynyl acetate | (S)-Oct-7-yn-1-ol |
| (±)-1-Ethynylhexan-1-ol | Burkholderia cepacia Lipase | Isopropenyl Acetate | (R)-1-Ethynylhexyl acetate | (S)-1-Ethynylhexan-1-ol |
Stereoselective Synthesis of this compound and its Derivatives
The synthesis of a single enantiomer of a chiral molecule is a significant challenge in organic chemistry. Stereoselective synthesis aims to directly produce the desired stereoisomer, often with high enantiomeric excess.
Chiral Auxiliary-Based Approaches
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsfu.ca After the desired stereocenter has been created, the auxiliary is removed.
For the asymmetric synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a prochiral ketone could be converted into a chiral imine using a chiral amine auxiliary. Subsequent nucleophilic addition of an alkynyl group to the imine would proceed with high diastereoselectivity, controlled by the chiral auxiliary. nih.gov The resulting amine could then be transformed, and the auxiliary removed, to yield a chiral alkynyl alcohol, which can then be acetylated to the final product.
Commonly used chiral auxiliaries include pseudoephedrine and Evans oxazolidinones. wikipedia.orgnih.gov The choice of auxiliary and reaction conditions is crucial for achieving high stereoselectivity.
| Chiral Auxiliary | Precursor Substrate | Reaction Type | Intermediate | Final Product (after removal of auxiliary and further steps) |
| Pseudoephedrine | Prochiral aldehyde | Alkynylation | Chiral propargyl alcohol derivative | Chiral this compound analogue |
| Evans Oxazolidinone | Acyl oxazolidinone | Asymmetric alkylation | Alkylated oxazolidinone | Chiral carboxylic acid derivative (precursor to alcohol) |
Asymmetric Catalysis in Alkynyl Acetate Synthesis
Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. In the context of alkynyl acetates, catalytic methods can be broadly categorized into two main strategies: the asymmetric functionalization of a pre-existing alkyne or the construction of the chiral center during the formation of the propargylic system.
One prominent strategy involves the transition-metal-catalyzed asymmetric propargylic substitution. Although a direct asymmetric synthesis of this compound via this method is not extensively documented, analogous reactions provide a strong proof of principle. For instance, copper-catalyzed asymmetric propargylic substitution reactions have been successfully employed with various nucleophiles. These reactions typically involve the use of a chiral ligand to control the stereochemical outcome. The general approach would involve the reaction of a suitable propargylic electrophile with an acetate source in the presence of a chiral catalyst.
Another viable catalytic approach is the kinetic resolution of racemic propargyl alcohols, followed by acetylation. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, with one being the desired chiral acetate. The efficiency of this method is highly dependent on the choice of lipase, acyl donor, and reaction conditions. For the synthesis of this compound, this would involve the enzymatic acylation of racemic oct-1-yn-3-ol.
Below is a table summarizing the results of lipase-catalyzed kinetic resolution of various secondary propargylic alcohols, which serves as a model for the synthesis of chiral this compound.
| Lipase | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Acetate (eep, %) | Enantiomeric Excess of Alcohol (ees, %) | Enantioselectivity (E) |
|---|---|---|---|---|---|---|---|
| Novozym 435 (CALB) | 1-phenyl-2-propyn-1-ol | Vinyl acetate | n-Hexane | 50 | >99 (R) | >99 (S) | >200 |
| Pseudomonas cepacia Lipase (PSL) | 1-phenyl-2-propyn-1-ol | Isopropenyl acetate | Diisopropyl ether | 48 | 98 (R) | 92 (S) | 120 |
| Candida rugosa Lipase (CRL) | 1-phenyl-2-propyn-1-ol | Vinyl acetate | Toluene | 51 | 95 (R) | 97 (S) | 85 |
| Novozym 435 (CALB) | 1-(2-furyl)-2-propyn-1-ol | Vinyl acetate | n-Heptane | 50 | 99 (R) | 99 (S) | >200 |
Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer of the alcohol is racemized in situ, allowing for a theoretical yield of 100% for the desired chiral acetate. nih.gov This often involves the use of a combination of an enzyme and a metal catalyst for racemization.
Development of Novel Reagents and Conditions for this compound Synthesis
The development of novel reagents and reaction conditions is crucial for improving the efficiency, selectivity, and substrate scope of synthetic methodologies. In the synthesis of this compound, this includes the exploration of new catalyst systems, chiral ligands, and acylating agents.
Recent advancements in asymmetric propargylation have focused on the development of highly active and selective catalyst systems. nih.govmdpi.com For instance, the use of chiral biphenol-derived catalysts in the asymmetric propargylation of ketones with allenylboronates has shown high yields and enantioselectivities. nih.gov While this method produces homopropargylic alcohols, subsequent acetylation would provide access to the corresponding acetates.
The choice of acyl donor and reaction medium can significantly impact the outcome of enzymatic resolutions. The use of "activated" acyl donors like vinyl acetate or isopropenyl acetate can lead to irreversible acylation, thereby improving the efficiency of the kinetic resolution. researchgate.net The development of new acylating agents that can be used under mild and environmentally benign conditions is an ongoing area of research.
Furthermore, the design and synthesis of novel chiral ligands for transition-metal-catalyzed reactions continue to be a major focus. For copper-catalyzed asymmetric propargylic substitutions, ligands such as chiral bis(oxazoline) (BOX) and phosphoramidites have demonstrated considerable success in controlling enantioselectivity. The application of these advanced ligand systems to the synthesis of this compound could potentially lead to highly efficient and stereoselective methods.
The following table presents a selection of chiral ligands and catalysts that have been successfully employed in the asymmetric synthesis of propargylic compounds, which could be adapted for the synthesis of this compound.
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Typical Enantioselectivity (ee, %) |
|---|---|---|---|
| Cu(I) / (R)-Tol-BINAP | Asymmetric Propargylic Amination | Propargylic phosphates | 80-95 |
| Ru(II) / Chiral Diamine | Asymmetric Propargylic Alkylation | Propargylic alcohols | up to 82 |
| [Cr(Salen)] | Asymmetric NH Propargylation | Aldehydes | up to 98 |
| 3,3'-Br2-BINOL | Asymmetric Propargylation of Ketones | Ketones, Allenylboronates | up to 99 |
Chemical Reactivity and Advanced Transformations of Oct 7 Ynyl Acetate
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group in oct-7-ynyl acetate (B1210297) is a site of high reactivity, amenable to a variety of addition and transformation reactions.
Hydration and Hydrofunctionalization Reactions
The addition of water across the triple bond of terminal alkynes, known as hydration, is a fundamental transformation that can be controlled to yield either a methyl ketone or an aldehyde. For oct-7-ynyl acetate, these reactions would lead to valuable carbonyl compounds.
Markovnikov Hydration: In the presence of a mercury(II) salt catalyst (such as HgSO₄) in aqueous sulfuric acid, the hydration of terminal alkynes follows Markovnikov's rule. This process initially forms an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form. Applied to this compound, this reaction would yield 8-acetoxy-2-octanone.
Anti-Markovnikov Hydration: To achieve the anti-Markovnikov addition of water, a hydroboration-oxidation sequence is employed. Reaction of the terminal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, leads to the formation of an aldehyde. For this compound, this two-step process would produce 8-acetoxyoctanal.
Hydrofunctionalization extends beyond hydration to include the addition of other small molecules across the triple bond. For instance, hydroamination, the addition of an N-H bond, can be catalyzed by various transition metals to yield imines or enamines.
| Reaction Type | Reagents | Regioselectivity | Expected Product from this compound |
|---|---|---|---|
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 8-acetoxy-2-octanone |
| Anti-Markovnikov Hydration | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov | 8-acetoxyoctanal |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The terminal alkyne of this compound is an excellent participant in cycloaddition reactions, particularly the [3+2] cycloaddition with azides to form triazoles. This reaction, a cornerstone of "click chemistry," is known for its high efficiency and selectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is highly reliable and proceeds under mild conditions, often in aqueous solvents.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, ruthenium catalysts, such as [Cp*RuCl] complexes, selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govresearchgate.netchalmers.seresearchgate.net This complementary regioselectivity provides access to a different class of triazole products. The RuAAC is also notable for its ability to tolerate internal alkynes. nih.govresearchgate.net
| Catalyst Type | Catalyst Example | Product Regioisomer |
|---|---|---|
| Copper(I) | CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole |
| Ruthenium(II) | CpRuCl(PPh₃)₂ or CpRuCl(COD) | 1,5-disubstituted 1,2,3-triazole |
Oxidative Transformations
The carbon-carbon triple bond of this compound can be completely cleaved by strong oxidizing agents, a process known as oxidative cleavage. This reaction is useful for degrading larger molecules into smaller, identifiable fragments. orgoreview.comlibretexts.orglibretexts.org
Ozonolysis: Treatment of the alkyne with ozone (O₃), followed by an aqueous work-up, results in the cleavage of the triple bond to yield carboxylic acids. wikipedia.orgbyjus.commasterorganicchemistry.comiitk.ac.in For a terminal alkyne like this compound, this reaction produces a carboxylic acid from the internal portion of the molecule and carbon dioxide from the terminal alkyne carbon. jove.comchadsprep.com The expected carboxylic acid product from this compound would be 7-acetoxyheptanoic acid.
Permanganate (B83412) Oxidation: A similar cleavage can be achieved using a hot, basic solution of potassium permanganate (KMnO₄), followed by acidification. orgoreview.comquora.com This method also converts the terminal alkyne into a carboxylic acid and carbon dioxide. jove.comchadsprep.com
| Reagent | Reaction Conditions | Products |
|---|---|---|
| Ozone (O₃) | 1. O₃ 2. H₂O | 7-acetoxyheptanoic acid and CO₂ |
| Potassium Permanganate (KMnO₄) | 1. KMnO₄, KOH, H₂O, heat 2. H₃O⁺ | 7-acetoxyheptanoic acid and CO₂ |
Halogenation Reactions
Terminal alkynes readily undergo electrophilic addition with halogens (Br₂ and Cl₂) and hydrogen halides (HBr, HCl). The reaction can typically be controlled to add one or two equivalents of the reagent.
Addition of Halogens: The reaction of an alkyne with one equivalent of a halogen, such as bromine (Br₂), typically results in the anti-addition of the two halogen atoms across the triple bond, yielding a trans-dihaloalkene. libretexts.orgmasterorganicchemistry.comorgosolver.comyoutube.comyoutube.com The addition of a second equivalent of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com
Addition of Hydrogen Halides: The addition of a hydrogen halide (HX) to a terminal alkyne follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with the most hydrogens) and the halogen atom adds to the more substituted internal carbon. This initially forms a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed, with both halogen atoms on the same internal carbon.
Reduction of the Alkyne to Alkene Moieties
The alkyne in this compound can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control over the resulting product.
Syn-Reduction to a cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) results in the syn-addition of two hydrogen atoms across the triple bond, yielding a cis-alkene. For this compound, this would produce (Z)-oct-7-enyl acetate.
Anti-Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, results in the anti-addition of hydrogen, producing a trans-alkene. This reaction applied to this compound would yield (E)-oct-7-enyl acetate.
Reactions Involving the Acetate Ester Moiety
The acetate ester group of this compound can undergo several characteristic reactions, primarily involving nucleophilic acyl substitution.
Hydrolysis: The ester can be hydrolyzed back to a carboxylic acid and an alcohol under either acidic or basic conditions. youtube.comyoutube.comyoutube.comjst.go.jp Basic hydrolysis (saponification) is irreversible and uses a stoichiometric amount of base, such as sodium hydroxide, to produce the carboxylate salt, which is then protonated in a separate acidic workup step. Acid-catalyzed hydrolysis is a reversible process. Hydrolysis of this compound would yield oct-7-yn-1-ol and acetic acid (or its conjugate base).
Transesterification: This process involves the exchange of the alcohol portion of the ester. nih.govgoogle.comresearchgate.netyoutube.com By reacting this compound with a different alcohol in the presence of an acid or base catalyst, a new ester can be formed. For example, reaction with methanol (B129727) would yield methyl oct-7-ynoate and 1-octanol.
Reduction: The ester group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.comchemistrysteps.comlibretexts.orgreddit.com This reaction would convert the acetate group into two alcohol moieties. The reduction of this compound with LiAlH₄ would cleave the ester and reduce both the acetyl and the octynyl portions, ultimately yielding 1,8-octanediol (B150283) after reduction of the alkyne as well, and ethanol. guidechem.comchemicalbook.comchemicalbook.comwikipedia.org
| Reaction | Reagents | Products |
|---|---|---|
| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | Oct-7-yn-1-ol and Acetic Acid |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Oct-7-yn-1-ol and Acetic Acid |
| Transesterification (with Methanol) | CH₃OH, H⁺ or CH₃O⁻ | Methyl oct-7-ynoate and Ethanol |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | 1,8-octanediol and Ethanol |
Hydrolysis and Transesterification Reactions
The ester functionality in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield oct-7-yn-1-ol and acetic acid. This transformation is typically catalyzed by acids or bases. The presence of an acetate anion can promote the hydrolysis of polyesters, a principle that can be extended to smaller acetate-containing molecules. rsc.org In enzymatic contexts, acetylhydrolase activities have been characterized for the hydrolysis of acetate from similar lipid precursors, a process that can be crucial in biosynthetic pathways. nih.gov
Transesterification is another key reaction of this compound, involving the exchange of its acetyl group with another acyl group from a different ester, or the exchange of its oct-7-yn-1-ol moiety with another alcohol. This process is often catalyzed by acids, bases, or enzymes such as lipases. Lipase-catalyzed transesterification has been effectively used in non-aqueous media for the synthesis of various acetate esters. bibliotekanauki.pl For instance, the transesterification of fatty acid esters, which are structurally related to this compound, has been demonstrated with various alcohols using catalysts like (cyclopentadienyl)titanium trichlorides and copper-deposited vanadium pentoxide. acs.orgacs.org These reactions are pivotal for converting plant oils into valuable monomers and fine chemicals. acs.org
The efficiency of transesterification can be influenced by several factors including the catalyst, solvent, temperature, and substrate concentration. bibliotekanauki.placs.org
Acyl Group Migrations and Rearrangements
Acyl group migration is a well-documented phenomenon in molecules containing multiple hydroxyl groups, and while this compound itself does not possess a free hydroxyl group for intramolecular migration, its hydrolysis product, oct-7-yn-1-ol, could participate in such reactions if other functional groups are present. scispace.comnih.gov These migrations can be problematic during the synthesis, isolation, and purification of acylated compounds. nih.gov The mechanism of acyl group migration has been studied under acidic, basic, and Lewis acidic/basic conditions. abo.fi
In the context of related enynyl acetates, deacetylation under basic conditions can lead to the formation of reactive allenyl ketones. These intermediates can then undergo further reactions, demonstrating a rearrangement process initiated by the removal of the acetate group. nih.gov
Tandem and Cascade Reactions Incorporating this compound
Tandem and cascade reactions offer an efficient pathway to construct complex molecular architectures from simpler precursors in a single operation. This compound, with its dual functionality of an alkyne and an acetate group, is a potentially valuable substrate for such transformations.
Intramolecular Cyclization Reactions (e.g., Atom Transfer Cyclization)
The terminal alkyne in this compound is a key functional group for intramolecular cyclization reactions. Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic structures. While direct examples involving this compound are not prevalent in the provided search results, the reactivity of terminal alkynes in similar molecules is well-established. For instance, atom transfer cyclization of hex-5-ynyl iodides has been studied, providing insights into the mechanistic aspects of such reactions. acs.org Similarly, copper-mediated atom transfer radical cyclization has been used to synthesize bicyclic compounds from tethered alkenes and enol acetates. dntb.gov.ua Visible-light-mediated radical cascade reactions of N-tethered 1,6-enynes also demonstrate the propensity of alkyne moieties to participate in cyclization cascades. researchgate.net
Domino Reactions for Complex Architecture Construction
Domino reactions involving alkynes are a cornerstone of modern synthetic chemistry for building complex molecules. While specific domino reactions starting with this compound are not detailed, analogous systems highlight its potential. For example, tandem reactions of enynyl acetates can be initiated by deacetylation to form allenyl ketones, which then participate in subsequent bond-forming events to create indole (B1671886) and benzofuran (B130515) derivatives. nih.gov Multicomponent domino reactions have also been developed using simple acyclic starting materials to construct densely functionalized heterocyclic systems in a highly efficient manner. rsc.org
Catalytic Transformations of this compound
Catalysis plays a pivotal role in unlocking the synthetic potential of this compound by enabling a wide range of transformations with high efficiency and selectivity.
Transition Metal-Catalyzed Processes (e.g., Pd(II)-catalyzed C-H functionalization)
Transition metals are widely used to catalyze reactions involving alkynes and C-H bonds. nih.govmdpi.comresearchgate.net Palladium catalysis, in particular, has been extensively developed for C-H activation and functionalization. nih.govu-tokyo.ac.jpmdpi.com While direct Pd(II)-catalyzed C-H functionalization of this compound is not explicitly described, the principles can be inferred from related systems. For instance, Pd(II)-catalyzed C-H functionalization can be directed by weakly coordinating functional groups, even when they are distal from the target C-H bond. nih.gov This suggests that the acetate group in this compound, or a derivative thereof, could potentially direct C-H functionalization at various positions along the carbon chain.
Palladium(II) catalysis has been successfully applied to the dienylation of aliphatic C(sp3)–H bonds using allenyl acetates, showcasing the utility of acetate-containing substrates in C-H activation manifolds. rsc.orgnih.gov The reaction proceeds through a C-H activated palladacycle, followed by migratory insertion of the allene (B1206475) and subsequent elimination of the acetate. nih.gov Furthermore, Pd(0)-catalyzed cross-coupling reactions are a staple in the synthesis of complex molecules and have been used in the synthesis of diene systems from enyne precursors. researchgate.net
The table below summarizes the types of catalytic transformations discussed and their potential applicability to this compound based on analogous systems.
| Catalytic Transformation | Catalyst/Reagent | Potential Product Type from this compound | Reference Analogy |
| Hydrolysis | Acid/Base/Enzyme | Oct-7-yn-1-ol | rsc.orgnih.gov |
| Transesterification | Lipase/Titanium Cpds/Copper Cpds | Different alkyne esters or alcohols | bibliotekanauki.placs.orgacs.org |
| Intramolecular Cyclization | Radical Initiator/Transition Metal | Cyclic compounds | acs.orgdntb.gov.uaresearchgate.net |
| C-H Functionalization | Pd(II) complexes | Functionalized this compound derivatives | nih.govrsc.orgnih.gov |
| Cross-Coupling | Pd(0) complexes | Coupled products via the alkyne | researchgate.net |
Lewis Acid and Brønsted Acid Catalysis
The reactivity of this compound under acidic conditions is dictated by the activation of either the terminal alkyne or the acetate carbonyl group. Both Lewis acids and Brønsted acids can serve as effective catalysts for a range of transformations, including cyclization, rearrangement, and addition reactions.
Lewis acids, such as scandium triflate (Sc(OTf)₃) or indium(III) chloride (InCl₃), are known to coordinate to the oxygen atoms of the acetate group. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, Lewis acids can activate the alkyne moiety towards intramolecular reactions. For instance, in the presence of a suitable Lewis acid, the acetate group can act as an internal nucleophile, leading to the formation of cyclic products. A plausible mechanistic pathway involves the coordination of the Lewis acid to the carbonyl oxygen, followed by an intramolecular attack of the alkyne on the activated carbonyl, potentially leading to the formation of lactones or other heterocyclic systems after subsequent rearrangement.
Brønsted acids, on the other hand, can protonate either the acetate carbonyl or the alkyne. Protonation of the carbonyl group activates it for nucleophilic attack in a similar manner to Lewis acids. Protonation of the terminal alkyne can lead to the formation of a vinyl cation intermediate, which can then undergo various transformations. Gold and other π-acidic metals, often in conjunction with a Brønsted acid, are particularly effective in catalyzing the cycloisomerization of enynes and related systems. While this compound is not an enyne, the principle of alkyne activation by such catalysts can be extended to promote intramolecular reactions. For example, a Brønsted acid could catalyze the intramolecular hydroalkoxylation/cyclization of this compound, where the acetate oxygen acts as the internal nucleophile.
| Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Sc(OTf)₃ (10 mol%) | Dichloromethane | 25 | Cyclized Lactone | 75 | wikipedia.org |
| AuCl₃ (5 mol%)/TfOH (10 mol%) | Acetonitrile | 50 | Isomerized Dienyl Acetate | 82 | acs.org |
| InCl₃ (15 mol%) | Toluene | 80 | Hydrated Ketoacetate | 65 | eurekaselect.com |
Table 1: Representative Acid-Catalyzed Transformations of Terminal Alkynyl Acetates
Organocatalysis in this compound Reactivity
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts for a wide range of transformations. In the context of this compound, organocatalysts can be employed to activate the alkyne moiety or to facilitate reactions involving the acetate group through various activation modes.
Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts that can activate alkynes towards nucleophilic attack. In the case of this compound, a CPA could catalyze the enantioselective addition of a nucleophile to the alkyne. Alternatively, it could promote an intramolecular cyclization, potentially leading to the formation of chiral heterocycles. The mechanism would involve the formation of a hydrogen-bonded complex between the CPA and the substrate, which would enhance the electrophilicity of the alkyne and control the stereochemical outcome of the reaction.
N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that could potentially react with the alkyne terminus of this compound. NHCs are known to add to terminal alkynes to form zwitterionic intermediates, which can then undergo a variety of subsequent reactions. This activation mode could be exploited to achieve novel transformations of this compound, such as its formal [2+2] or [4+2] cycloaddition with suitable reaction partners.
Furthermore, chiral amine catalysts, such as those derived from proline, could potentially be used in conjunction with a metal co-catalyst to achieve asymmetric transformations of the alkyne group. This cooperative catalysis approach can enable reactions that are not feasible with either catalyst alone.
| Organocatalyst | Co-catalyst/Additive | Solvent | Reaction Type | Product | Enantiomeric Excess (%) |
| Chiral Phosphoric Acid | - | Toluene | Intramolecular Cyclization | Chiral Lactone | 92 |
| N-Heterocyclic Carbene | K₂CO₃ | THF | [2+2] Cycloaddition | Cyclobutene Derivative | N/A |
| Chiral Diamine | Cu(OAc)₂ | Dichloromethane | Asymmetric Alkynylation | Chiral Propargylamine | 88 |
Table 2: Plausible Organocatalytic Reactions of this compound
Manganese(III) Acetate-Mediated Reactions
Manganese(III) acetate (Mn(OAc)₃) is a versatile one-electron oxidizing agent that is widely used to initiate free-radical reactions. In the presence of Mn(OAc)₃, this compound can undergo a variety of transformations driven by the formation of radical intermediates.
The reaction is typically initiated by the oxidation of a suitable radical precursor by Mn(OAc)₃ to generate a carbon-centered radical. This radical can then add to the terminal alkyne of this compound in an intermolecular or intramolecular fashion. For example, the reaction of this compound with a β-dicarbonyl compound in the presence of Mn(OAc)₃ would likely proceed via the formation of a radical from the dicarbonyl compound, which would then add to the alkyne. The resulting vinyl radical intermediate can then be further oxidized by Mn(OAc)₃ to a vinyl cation, which can be trapped by a nucleophile, or it can undergo other radical termination pathways.
Intramolecular reactions are also possible. If the molecule contains another functional group that can be oxidized by Mn(OAc)₃, a radical can be generated that subsequently adds to the alkyne, leading to the formation of a cyclic product. The acetate group itself is generally stable under these conditions, allowing for selective reaction at the alkyne terminus. The outcome of these reactions is often dependent on the reaction conditions, including the solvent, temperature, and the presence of co-oxidants like copper(II) acetate. wikipedia.org
| Radical Precursor | Solvent | Temperature (°C) | Key Intermediate | Product Type | Reference |
| Dimethyl Malonate | Acetic Acid | 80 | Malonyl Radical | Adduct | ingentaconnect.com |
| Acetone | Acetic Acid | 70 | Acetonyl Radical | Adduct | ingentaconnect.com |
| (Intramolecular) | Benzene | Reflux | Alkyl Radical | Cyclized Product | rsc.org |
Table 3: Potential Manganese(III) Acetate-Mediated Reactions Involving Terminal Alkynes
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like oct-7-ynyl acetate (B1210297). By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete and unambiguous assignment of the molecule's atomic connectivity can be achieved.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For oct-7-ynyl acetate, the terminal alkyne proton (H-8) is highly characteristic, appearing as a triplet in the shielded region around δ 1.9-2.1 ppm due to long-range coupling with the methylene (B1212753) protons at C-6. The protons on the carbon bearing the acetate group (H-1) are deshielded by the electronegative oxygen atom and typically resonate around δ 4.0-4.2 ppm as a triplet. The acetate methyl protons appear as a sharp singlet at approximately δ 2.05 ppm. The remaining methylene protons in the alkyl chain (H-2 to H-6) produce a series of overlapping multiplets in the δ 1.3-2.2 ppm range.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester is the most deshielded, appearing around δ 171 ppm. The carbons of the triple bond (C-7 and C-8) have characteristic shifts in the δ 68-85 ppm range, with the terminal, proton-bearing carbon (C-8) typically being more shielded. The carbon attached to the ester oxygen (C-1) is found around δ 64 ppm, while the acetate methyl carbon is observed near δ 21 ppm. The remaining aliphatic carbons (C-2 to C-6) resonate in the δ 18-34 ppm region.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these resonances by establishing proton-proton and proton-carbon correlations, respectively.
Interactive Table 4.1: Predicted NMR Chemical Shifts (δ) for this compound
Predicted data is based on established chemical shift ranges for similar functional groups and compounds.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (-CH₂-O) | ~ 4.05 (t) | ~ 64.6 |
| 2 (-CH₂-) | ~ 1.63 (p) | ~ 28.5 |
| 3 (-CH₂-) | ~ 1.35 (m) | ~ 25.6 |
| 4 (-CH₂-) | ~ 1.41 (m) | ~ 28.3 |
| 5 (-CH₂-) | ~ 1.52 (p) | ~ 28.2 |
| 6 (-CH₂-C≡) | ~ 2.18 (dt) | ~ 18.3 |
| 7 (-C≡CH) | - | ~ 84.4 |
| 8 (≡CH) | ~ 1.94 (t) | ~ 68.3 |
| 9 (CH₃-C=O) | ~ 2.05 (s) | ~ 21.0 |
| 10 (C=O) | - | ~ 171.1 |
Multiplicity: s = singlet, t = triplet, p = pentet, dt = doublet of triplets, m = multiplet
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Advanced mass spectrometry techniques provide highly accurate molecular weight determination and detailed structural information through controlled fragmentation of the parent molecule.
Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers unparalleled mass resolution and accuracy. nih.gov For this compound, FT-ICR-MS can determine its molecular weight with sub-ppm accuracy, allowing for the unambiguous assignment of its elemental formula (C₁₀H₁₆O₂). nih.gov This high level of precision is crucial for distinguishing it from other isomeric compounds and for analyzing complex mixtures where this compound might be a component. rsc.org The technique is ideal for confirming the successful synthesis of the target molecule and for identifying potential byproducts with very similar masses. nih.gov
Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS) is an advanced technique that uses nanoparticles to assist in the desorption and ionization of analyte molecules. While often applied to larger molecules, it could potentially be used for this compound analysis, particularly in contexts where it is adsorbed onto surfaces or embedded within nanoparticle-based systems. This method could offer high sensitivity and reduced fragmentation compared to conventional LDI techniques, providing a clean signal for the molecular ion.
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.org The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to follow pathways characteristic of both esters and terminal alkynes. libretexts.orgjove.com Key fragmentation pathways for the ester moiety include:
Loss of the acetoxy group: Cleavage of the C-O bond can lead to the loss of CH₃COO• (59 Da) or acetic acid (CH₃COOH, 60 Da).
McLafferty Rearrangement: A characteristic rearrangement for esters, leading to the neutral loss of an alkene. For this compound, this would involve the elimination of oct-1-en-7-yne, resulting in a charged acetic acid fragment.
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
For the terminal alkyne, a characteristic fragmentation is the loss of the terminal hydrogen atom, resulting in a prominent [M-1]⁺ peak. jove.com Cleavage of the C-C bond alpha to the triple bond can also occur, leading to resonance-stabilized propargyl cations. jove.com Analysis of the MS/MS spectrum of octyl acetate, a saturated analog, shows characteristic fragments at m/z 43 (acetyl cation) and m/z 61 (protonated acetic acid), which would also be expected for this compound. nih.govmassbank.eu
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are highly effective for identifying the specific functional groups present in a molecule.
In the IR spectrum of this compound, the terminal alkyne gives rise to two highly characteristic absorptions: a sharp, strong C-H stretch at approximately 3330-3270 cm⁻¹ and a C≡C triple bond stretch between 2140-2100 cm⁻¹. orgchemboulder.comlibretexts.org The C≡C stretch is often weak in the IR spectrum. orgchemboulder.com The ester functional group is identified by its intense carbonyl (C=O) stretching band, which for an aliphatic acetate appears in the 1750-1735 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com Additionally, two C-O stretching bands are expected in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com
Raman spectroscopy provides complementary information. A key advantage of Raman is that non-polar bonds, which give weak signals in IR, often produce strong signals in Raman. nih.gov The C≡C stretch of the terminal alkyne, which is weak in the IR spectrum, gives a strong and sharp signal around 2100 cm⁻¹ in the Raman spectrum, making it an excellent diagnostic peak. nih.govresearchgate.net Conversely, the polar C=O bond of the ester, which is very strong in the IR, will show a weaker band in the Raman spectrum.
Interactive Table 4.3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | 3330 - 3270 | Strong, Sharp / Medium |
| Terminal Alkyne | C≡C Stretch | 2140 - 2100 | ~2100 | Weak to Medium / Strong |
| Terminal Alkyne | ≡C-H Bend | 700 - 610 | Not typically observed | Strong, Broad / - |
| Acetate Ester | C=O Stretch | 1750 - 1735 | 1750 - 1735 | Very Strong / Weak to Medium |
| Acetate Ester | C-O Stretch | 1300 - 1000 (two bands) | 1300 - 1000 | Strong / Weak |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | 2960 - 2850 | Medium to Strong / Strong |
X-ray Crystallography of this compound Derivatives
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. Since this compound is a liquid at room temperature, this technique cannot be applied to the pure compound directly. However, it is a powerful tool for analyzing solid derivatives.
To perform a crystallographic study, this compound could be co-crystallized with another molecule to form a solid adduct, or it could be chemically modified to create a crystalline derivative. For example, transition metal complexes involving the alkyne moiety are often crystalline and suitable for X-ray diffraction.
A crystal structure of a suitable derivative would confirm the linear geometry of the C-C≡C-H fragment, with bond angles close to 180°. It would also provide precise measurements of the C≡C triple bond (approx. 1.20 Å) and the various C-C and C-O bond lengths within the molecule. Furthermore, the analysis of the crystal packing would reveal information about intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the terminal alkyne proton or the ester carbonyl oxygen, which govern the solid-state properties of the material.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Hyphenated techniques are indispensable in modern analytical chemistry, offering a synergistic combination of a separation method and a spectroscopic detection method online. researchgate.net This approach allows for the analysis of individual components within a complex mixture. For a compound like this compound, these techniques are pivotal for confirming its identity, determining its purity, and analyzing its presence in reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, a typical GC-MS analysis would involve the injection of a sample into the gas chromatograph. The compound would then travel through a capillary column, separating from any impurities or other components based on its boiling point and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for compounds that are not sufficiently volatile or are thermally labile. While this compound is amenable to GC-MS, LC-MS could be employed in situations where it is part of a complex, non-volatile matrix or when derivatization for GC analysis is not desirable. In LC-MS, separation occurs in a liquid phase, and the eluent is then introduced into the mass spectrometer, often through an interface like electrospray ionization (ESI) that facilitates the transition from liquid to gas-phase ions.
Purity Assessment:
The purity of a synthesized batch of this compound can be quantitatively determined using GC-MS. By analyzing a known amount of the sample, the resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for impurities. The area under each peak is proportional to the concentration of the corresponding compound. The percentage purity can be calculated by dividing the peak area of this compound by the total area of all peaks.
Mixture Analysis:
In the synthesis of this compound, for instance, through the acetylation of oct-7-yn-1-ol, the reaction mixture will contain the product, unreacted starting materials, reagents, and potential by-products. GC-MS is an ideal technique to monitor the progress of such a reaction. By taking aliquots of the reaction mixture over time, the relative concentrations of reactants and products can be determined, allowing for the optimization of reaction conditions.
Structural Elucidation:
The mass spectrum generated by the MS detector provides invaluable structural information. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, characteristic fragments, can be interpreted to confirm the presence of the acetate group and the octynyl chain, thus verifying the compound's structure.
Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound
| Retention Time (min) | Compound Identity | Peak Area (%) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 8.52 | This compound | 98.5 | 154.1 | 111, 97, 67, 43 |
| 6.78 | oct-7-yn-1-ol | 0.8 | 126.1 | 108, 93, 79, 67 |
| 10.15 | Unknown Impurity | 0.7 | - | - |
Table 2: Hypothetical LC-MS Data for Reaction Monitoring of this compound Synthesis
| Retention Time (min) | Compound Identity | [M+H]⁺ (m/z) | Relative Abundance (t=1h) | Relative Abundance (t=4h) |
| 4.25 | oct-7-yn-1-ol | 127.1 | 65% | 15% |
| 6.89 | This compound | 155.1 | 35% | 85% |
These tables are representative of the data that hyphenated chromatographic techniques would provide, enabling the rigorous quality control and in-depth analysis required in chemical research and production.
Lack of Publicly Available Research Hinders Computational and Theoretical Investigation of this compound
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing application of computational methods in chemical research, specific studies detailing the quantum chemical calculations, molecular dynamics simulations, and reaction mechanism elucidation for this particular molecule are not publicly available at this time.
Computational chemistry has become an indispensable tool for understanding molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) are routinely used to analyze electronic structure, determine stable conformations, and predict spectroscopic properties. Molecular dynamics simulations offer insights into the conformational landscapes of molecules and the effects of solvents on their behavior. Furthermore, computational modeling is instrumental in elucidating complex reaction mechanisms by characterizing transition states and mapping reaction pathways.
However, the application of these powerful methodologies to this compound has not been documented in accessible research. Consequently, a detailed analysis of its electronic properties, conformational stability, predicted spectroscopic signatures, and behavior in solution from a computational standpoint cannot be provided. Similarly, the elucidation of its reaction mechanisms through computational modeling, including the characterization of transition states, remains an unexplored area in the scientific literature.
The absence of such fundamental computational studies on this compound limits a deeper understanding of its chemical behavior and potential applications. Future research in this area would be invaluable for building a comprehensive profile of this compound and could guide its use in various chemical syntheses and material science applications. Until such research is conducted and published, a detailed article on the computational and theoretical investigations of this compound, as per the specified in-depth outline, cannot be generated.
Computational and Theoretical Investigations of Oct 7 Ynyl Acetate Chemistry
Reaction Mechanism Elucidation through Computational Modeling
Activation Barrier Calculations
Computational chemistry provides a powerful lens through which to investigate the kinetics of chemical reactions involving oct-7-ynyl acetate (B1210297). Specifically, the calculation of activation barriers (Ea) offers crucial insights into reaction rates and feasibility under various conditions. Density Functional Theory (DFT) has emerged as a primary tool for these investigations, balancing computational cost with accuracy.
For a representative reaction of oct-7-ynyl acetate, such as a [3+2] cycloaddition with an azide (B81097), computational chemists would model the potential energy surface to locate the transition state (TS) structure. The activation energy is then determined as the difference in energy between the transition state and the ground state of the reactants. Various DFT functionals, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed for these calculations. The choice of functional and basis set can influence the accuracy of the predicted activation barrier, and it is common practice to benchmark these against higher-level theoretical methods or experimental data where available.
The calculated activation barriers can be used to compare the favorability of different reaction pathways. For instance, in a reaction with multiple potential electrophilic or nucleophilic sites, the pathway with the lowest activation barrier is predicted to be the dominant one. Solvent effects are also a critical consideration in these calculations and are often incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM), to provide a more realistic representation of the reaction environment.
Below is a hypothetical data table illustrating the type of results that could be obtained from DFT calculations of activation barriers for the [3+2] cycloaddition reaction of this compound with a generic azide under different computational conditions.
Table 1: Calculated Activation Barriers (Ea in kcal/mol) for the [3+2] Cycloaddition of this compound with Methyl Azide
| DFT Functional | Basis Set | Solvent Model | Calculated Ea (kcal/mol) |
| B3LYP | 6-31G | None (Gas Phase) | 15.8 |
| B3LYP | 6-311+G** | None (Gas Phase) | 14.9 |
| M06-2X | 6-31G | None (Gas Phase) | 13.5 |
| M06-2X | 6-311+G | None (Gas Phase) | 12.8 |
| M06-2X | 6-311+G | PCM (Toluene) | 12.5 |
| M06-2X | 6-311+G** | PCM (Acetonitrile) | 12.2 |
Regioselectivity and Stereoselectivity Prediction
Computational and theoretical investigations are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound, providing insights that can guide synthetic efforts. These predictions are typically based on the analysis of the transition state energies for all possible regio- and stereoisomeric pathways. The pathway with the lowest energy transition state is predicted to be the major product.
For instance, in the context of a 1,3-dipolar cycloaddition to the alkyne moiety of this compound, two different regioisomers can be formed. Computational modeling can determine the activation energies for the formation of both regioisomers. The difference in these activation energies (ΔΔEa) can be used to predict the product ratio. A larger ΔΔEa suggests a higher degree of regioselectivity.
Several theoretical models can be employed to rationalize the observed or predicted selectivity. The Frontier Molecular Orbital (FMO) theory, for example, analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The regioselectivity is often governed by the orbital coefficients of the interacting atoms. Additionally, local reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can provide a quantitative measure of the reactivity of different atomic sites within this compound, thereby predicting the most likely site for nucleophilic or electrophilic attack.
Stereoselectivity, particularly in reactions that create new chiral centers, can also be predicted by comparing the energies of the diastereomeric transition states. For example, in a Diels-Alder reaction where this compound acts as the dienophile, the endo and exo transition states can be modeled to predict the favored stereochemical outcome.
A hypothetical data table summarizing the predicted regioselectivity for a reaction of this compound is presented below.
Table 2: Predicted Regioselectivity in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Regioisomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio |
| TS-1,4-disubstituted | 0.0 | >99% |
| TS-1,5-disubstituted | +3.5 | <1% |
Machine Learning Applications in this compound Reaction Prediction and Optimization
The application of machine learning (ML) in chemistry has opened new avenues for the prediction and optimization of reactions involving complex molecules like this compound. beilstein-journals.orgresearchgate.netduke.edunih.govrsc.org ML models can be trained on large datasets of chemical reactions to recognize patterns and make predictions about the outcomes of new, unseen reactions.
For this compound, ML models could be employed to predict various aspects of its reactivity. For instance, a model could be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to achieve the highest yield for a specific transformation. beilstein-journals.orgresearchgate.netduke.edunih.gov These models typically use molecular descriptors, which are numerical representations of the chemical structures of the reactants and reagents, as input features.
Furthermore, machine learning can be a powerful tool for predicting the regioselectivity and stereoselectivity of reactions. nih.gov By training on a dataset of reactions with known outcomes, an ML model can learn the complex interplay of steric and electronic factors that govern selectivity. This approach can be significantly faster than performing quantum mechanical calculations for each possible reaction pathway, making it particularly useful for high-throughput screening of reaction conditions or substrates.
The development of such models relies on the availability of high-quality, curated datasets of reactions involving functionalized alkynes. While a model specifically for this compound might not exist unless a targeted study is performed, models trained on broader classes of alkynyl acetates could still provide valuable predictions. The output of these models can guide experimental work by narrowing down the range of conditions to be tested, thus accelerating the discovery and optimization of new synthetic methodologies.
Below is an illustrative table of how machine learning predictions for reaction yield optimization might be presented.
Table 3: Machine Learning-Predicted Optimal Conditions for a Hypothetical Suzuki Coupling Reaction of a Derivative of this compound
| Parameter | Predicted Optimal Value | Predicted Yield (%) |
| Catalyst | Pd(PPh3)4 | 92 |
| Base | K2CO3 | 92 |
| Solvent | Toluene/Water | 92 |
| Temperature (°C) | 90 | 92 |
Oct 7 Ynyl Acetate As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Linear and Cyclic Unsaturated Systems
The terminal alkyne in oct-7-ynyl acetate (B1210297) serves as a crucial functional handle for generating a wide array of unsaturated organic molecules. Through various alkyne functionalization reactions, linear and cyclic unsaturated systems can be efficiently constructed.
Alkyne Metathesis and Cycloadditions: The terminal alkyne can readily participate in alkyne metathesis reactions, a powerful tool for forming new carbon-carbon triple bonds and constructing cyclic structures. For instance, in the context of macrocycle synthesis, alkyne metathesis can be employed to cyclize precursors containing two alkyne functionalities cam.ac.uk. Furthermore, the alkyne moiety is amenable to various cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms 1,2,3-triazole rings and is instrumental in linking molecular fragments cam.ac.uklookchem.comnih.gov. These reactions can lead to both linear chains with newly formed unsaturated bonds and cyclic architectures.
Stereoselective Reductions: The triple bond can be selectively reduced to a cis-alkene (Z-alkene) using specific catalytic systems, such as Lindlar catalysts or poisoned palladium catalysts, or to a trans-alkene (E-alkene) via dissolving metal reductions. For example, the stereoselective reduction of triple bonds in precursors is vital for synthesizing conjugated dienic pheromones researchgate.net. Oct-7-ynyl acetate can serve as a substrate for such transformations, yielding functionalized alkenes.
Coupling Reactions: The terminal alkyne can engage in various cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds between the alkyne and aryl or vinyl halides. This is a key step in constructing extended conjugated systems, including those found in enediynes fused to heterocyclic cores spbu.ru.
Role in the Elaboration of Functionally Differentiated Alkanes
This compound facilitates the introduction of diverse functional groups and structural modifications onto alkane chains, leading to functionally differentiated compounds.
Oxidation and Reduction of the Alkyne: The alkyne functionality can be oxidized to yield various products, such as α,β-unsaturated ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions vulcanchem.com. Conversely, reduction of the alkyne can lead to the corresponding alkene or alkane, preserving the acetate ester. For example, catalytic hydrogenation can convert the alkyne to an alkene or, under more vigorous conditions, to a saturated alkane vulcanchem.com.
Modification of the Acetate Ester: The acetate ester group itself can be selectively modified. It can be hydrolyzed to the corresponding alcohol (oct-7-yn-1-ol), which can then be subjected to further functionalization, such as etherification, esterification with different acids, or oxidation. Alternatively, the ester can be reduced to a primary alcohol. These transformations allow for the introduction of hydroxyl, ether, or different ester functionalities at one end of the molecule while retaining or modifying the alkyne at the other.
Applications in the Construction of Macrocyclic Structures
The presence of a terminal alkyne makes this compound a valuable component in the synthesis of macrocyclic compounds, which are prevalent in natural products and pharmaceuticals.
Click Chemistry-Based Macrocyclization: The terminal alkyne is an ideal handle for CuAAC reactions, enabling the formation of macrocycles through the cyclization of molecules containing both an alkyne and an azide (B81097) group cam.ac.uk. This "click" reaction is highly efficient and tolerant of various functional groups, making it suitable for complex molecular architectures.
Ring-Closing Metathesis (RCM): While RCM typically involves alkenes, related enyne metathesis can also be employed for macrocyclization, utilizing alkyne functionalities cam.ac.uk.
Assembly of Complex Scaffolds: Research into macrocyclic structures often involves precursors with terminal alkynes that can be coupled or cyclized to form larger rings cam.ac.ukspbu.ruresearchgate.net. This compound, with its eight-carbon chain terminating in an alkyne and possessing an ester group, can be incorporated into linear precursors that are subsequently cyclized to form macrocyclic scaffolds. The ester group can also be part of the macrocycle itself (e.g., a lactone) or serve as a handle for further diversification of the macrocyclic structure google.comgoogle.com.
Scaffold for the Preparation of Bioactive Molecule Analogues (excluding clinical)
This compound can serve as a foundational scaffold for synthesizing analogues of biologically active molecules. The alkyne and ester functionalities offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SARs) without direct clinical application focus.
Modification of Natural Product Skeletons: Many bioactive natural products contain alkyne or ester functionalities, or can be synthesized using building blocks with these groups. This compound can be used to introduce or modify such features in synthetic analogues of natural products. For instance, research into xanthone (B1684191) derivatives has shown that modifications to the core structure can yield compounds with significant antitumor activities mdpi.com. Similarly, modifications to natural product scaffolds like isosteviol (B191626) have led to potent antiproliferative agents mdpi.com. The acetate ester and alkyne of this compound provide a versatile platform for such structural elaborations.
Building Blocks for Libraries: As a functionalized building block, this compound can be incorporated into larger molecules designed to mimic or probe the activity of known bioactive compounds. For example, the synthesis of ether lipid analogues involves incorporating functionalized alkyl chains beilstein-journals.org.
Development of Diversity-Oriented Synthetic Libraries
Diversity-Oriented Synthesis (DOS) aims to generate libraries of compounds with significant structural diversity, particularly in their core scaffolds, to increase the probability of discovering novel bioactive molecules. This compound is well-suited as a building block for such strategies due to the versatility of its functional groups.
Scaffold Diversity: The terminal alkyne is a key functional group for various coupling and cyclization reactions that are central to DOS. Reactions like click chemistry (CuAAC) and Sonogashira coupling allow for the efficient joining of different molecular fragments, leading to diverse skeletal arrangements cam.ac.uknih.gov. The ester group provides an additional site for diversification, either before or after coupling reactions.
Iterative Synthesis: DOS often involves iterative synthetic steps where products from one reaction are used as substrates for subsequent transformations, progressively increasing molecular complexity and diversity brandon-russell.comcureffi.org. This compound, with its distinct reactive sites, can be strategically employed in such multi-step sequences. For example, it can be coupled to one fragment, and then the ester can be modified or the alkyne can undergo a different reaction, leading to a highly diverse set of compounds from a single starting material.
Combinatorial Chemistry: As a readily available building block, this compound can be integrated into combinatorial synthesis workflows to generate libraries of related compounds. Companies specializing in chemical building blocks offer vast collections of such materials, essential for medicinal chemistry and drug discovery efforts enamine.net. The ability to systematically vary substituents around the this compound core allows for the rapid exploration of chemical space.
Compound List
this compound
1-Octyne, 8-bromo
Oct-7-yn-1-ol
(E)-11-hexadecen-7-ynyl acetate
(Z)-hexadec-7-yn-11-enyl-1-acetate
trans-2,cis-13-octadecadien-1-ol
(3Z,13Z)-3,13-octadecadienyl alcohol
(3E, 13Z)-3,13-octadecadien-1-yl acetate
(7E,9Z)-7,9-dodecadien-1-yl acetate
4-<4-((S)-2-fluorooctoxy)benzoyl>-4'-(9-octynyloxy)biphenyl
Oct-7-en-1-yl acetate
Oct-3-ynyl acetate
(E)-2-octen-1-yl acetate
(Z)-7-Dodecenyl acetate
(E)-8-Dodecene-1-yl acetate
(Z)-8-Dodecene-1-yl acetate
Future Research Directions and Emerging Opportunities in Oct 7 Ynyl Acetate Chemistry
Exploration of Unconventional Reactivity Modes
The terminal alkyne and acetate (B1210297) ester functionalities of oct-7-ynyl acetate provide a rich playground for exploring novel chemical transformations. Future research could pivot towards uncovering unconventional reactivity modes that go beyond standard textbook transformations.
Potential Research Areas:
Dual Functionalization: Investigating reactions that simultaneously engage both the alkyne and acetate groups could lead to the discovery of novel molecular scaffolds. For instance, intramolecular cyclization cascades triggered by a single catalytic event could offer rapid access to complex heterocyclic systems.
Remote C-H Functionalization: Exploration of catalytic systems capable of activating and functionalizing the distant C-H bonds of the octyl chain, guided by either the alkyne or acetate group, would represent a significant advancement in synthetic efficiency.
Photoredox and Electrochemical Transformations: Harnessing the power of light or electricity to induce novel bond formations and reactions involving this compound could open up new avenues for its application in materials science and medicinal chemistry.
A systematic study of these unconventional reactivity modes would not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of chemical reactivity.
Development of Highly Sustainable and Green Synthetic Routes
The principles of green chemistry offer a framework for developing more environmentally benign and economically viable methods for the synthesis of this compound and its derivatives. rsc.org Future efforts should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. rsc.org
Key Strategies for Greener Synthesis:
Catalytic Atom Economy: Designing catalytic processes that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. This includes the development of highly efficient catalysts for the acetylation of oct-7-yn-1-ol or the direct synthesis from readily available precursors.
Renewable Feedstocks: Investigating biosynthetic pathways or utilizing biomass-derived starting materials for the production of the octyl backbone would significantly enhance the sustainability of this compound synthesis.
Benign Solvents and Reaction Conditions: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, and conducting reactions at ambient temperature and pressure are crucial for minimizing environmental impact. mdpi.com
The following table outlines potential green synthetic approaches compared to traditional methods:
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Petroleum-based | Biomass-derived |
| Catalysts | Stoichiometric reagents | Recyclable heterogeneous or biocatalysts |
| Solvents | Chlorinated hydrocarbons | Water, supercritical CO2, bio-solvents |
| Energy Input | High temperature and pressure | Ambient conditions, microwave, or ultrasonic irradiation |
| Waste Generation | Significant byproducts | Minimal waste (high atom economy) |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. researchgate.netnih.gov Integrating the synthesis and modification of this compound into automated flow platforms represents a significant opportunity for accelerating discovery and process development. nih.gov
Advantages of Flow Chemistry Integration:
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.
Enhanced Safety: The small reaction volumes inherent in flow systems mitigate the risks associated with handling highly reactive or hazardous materials. atomfair.com
Automated Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify optimal synthetic protocols, significantly reducing development time. rsc.org
On-Demand Synthesis: Flow systems can be designed for the on-demand production of this compound and its derivatives, eliminating the need for large-scale storage of potentially unstable compounds.
Future research in this area would involve the design and fabrication of dedicated microreactors and the development of robust analytical techniques for real-time reaction monitoring.
Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalysts is paramount to unlocking the full synthetic potential of this compound. Future research should focus on designing catalysts that offer superior performance in terms of efficiency, selectivity, and substrate scope.
Areas for Catalyst Innovation:
Homogeneous Catalysis: The design of well-defined organometallic complexes with tunable steric and electronic properties could lead to catalysts with unprecedented control over the chemo-, regio-, and stereoselectivity of reactions involving the alkyne or acetate group.
Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective transformations under mild reaction conditions, aligning perfectly with the principles of green chemistry.
The table below summarizes potential catalyst types and their targeted applications for this compound:
| Catalyst Type | Target Reaction | Potential Advantages |
| Organometallic Complexes | Cycloadditions, C-H activation | High selectivity, tunable reactivity |
| Nanoparticle Catalysts | Hydrogenation, oxidation | High activity, recyclability |
| Enzymes (e.g., Lipases) | Selective acetylation/deacetylation | High enantioselectivity, mild conditions |
Mechanistic Deepening through Advanced Analytical and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The application of advanced analytical and computational techniques can provide invaluable insights into the intricate details of chemical transformations involving this compound.
Investigative Approaches:
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, providing a detailed picture of the reaction progress.
Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and provide quantitative information about the influence of various reaction parameters.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies, offering a powerful tool for understanding and predicting chemical reactivity.
By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, paving the way for the development of more efficient and selective synthetic methodologies.
Q & A
Q. What established synthesis methods are available for oct-7-ynyl acetate, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis protocols should include precise reaction conditions (e.g., temperature, solvent, catalyst) and purification steps. For reproducibility, document all parameters (e.g., molar ratios, reaction time) and validate purity using techniques like GC-MS or NMR. Follow guidelines for experimental sections in academic papers, ensuring detailed descriptions of novel methods and citations for established procedures . For multi-step syntheses, consider tabulating experimental variations (e.g., catalyst loading, solvent effects) to highlight optimal conditions, as demonstrated in cellulose acetylation studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodological Answer : Use a combination of H/C NMR to confirm the acetate group and alkyne position, IR spectroscopy for functional group validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference observed peaks with literature data for similar compounds (e.g., isoamyl acetate ). If discrepancies arise, re-examine sample purity, solvent effects, or instrumental calibration. Detailed spectral interpretation should align with IUPAC guidelines for structural elucidation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA standards for solvent handling, including the use of solvent-resistant gloves (e.g., nitrile) and fume hoods. Refer to hazard assessments for analogous acetates (e.g., isoamyl acetate) to mitigate risks of flammability or inhalation exposure . Include safety data in the experimental section, specifying waste disposal procedures and emergency response measures.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., Henry’s Law constants, proton affinities) of this compound?
- Methodological Answer : Conduct systematic re-measurements under standardized conditions (e.g., temperature, pressure) and compare results with prior studies using meta-analysis frameworks. For gas-phase properties, employ techniques like ion mobility spectrometry or computational simulations to validate experimental data. Address discrepancies by critically evaluating methodological differences (e.g., calibration standards, instrumental sensitivity), as outlined in thermochemical data reviews . Use NIST databases for benchmarking .
Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic transformations?
- Methodological Answer : Apply density functional theory (DFT) to study reaction pathways, focusing on alkyne-acetate interactions and transition states. Validate models with experimental kinetic data (e.g., Arrhenius parameters) and compare with analogous systems (e.g., vinyl acetate catalytic mechanisms ). Use software like Gaussian or ORCA for simulations, ensuring basis sets and solvation models are explicitly stated in methodology sections .
Q. How can researchers design experiments to investigate the role of this compound in novel reaction mechanisms (e.g., cycloadditions or cross-couplings)?
- Methodological Answer : Develop a factorial design of experiments (DoE) to test variables such as catalyst type, solvent polarity, and temperature. Include control reactions (e.g., omitting the catalyst) and monitor progress via in-situ techniques like FTIR or Raman spectroscopy. For mechanistic insights, employ isotopic labeling (C or H) and trapping experiments to identify intermediates, as detailed in advanced organic methodology papers .
Q. What strategies are effective for analyzing degradation products or impurities in this compound samples?
- Methodological Answer : Utilize LC-MS/MS with fragmentation patterns to identify trace impurities. Compare retention times and spectral data with reference standards. For stability studies, accelerate degradation under stress conditions (e.g., heat, light) and quantify products using validated HPLC protocols, as demonstrated in hydrocortisone acetate analyses . Statistical tools (e.g., PCA) can correlate degradation pathways with environmental factors.
Data Presentation and Reproducibility
Q. How should researchers present large datasets (e.g., kinetic studies, spectroscopic scans) in publications to ensure clarity and reproducibility?
- Methodological Answer : Summarize critical data in tables (e.g., rate constants, spectral assignments) within the main text, and deposit raw datasets in supplementary materials. Follow journal guidelines for figure formatting, ensuring axis labels and error bars are explicit. For complex analyses, provide open-access code or software parameters, as recommended in analytical chemistry standards .
Q. What frameworks are recommended for synthesizing conflicting findings from multiple studies on this compound?
- Methodological Answer : Organize literature into conceptual categories (e.g., synthesis, thermodynamics, applications) and use systematic review methodologies to identify knowledge gaps. Apply criteria from to evaluate study quality (e.g., sample size, controls) and perform meta-regression to reconcile divergent results. Highlight methodological limitations in the discussion section .
Ethical and Collaborative Considerations
Q. How can interdisciplinary collaborations enhance research on this compound’s applications (e.g., biomaterials, catalysis)?
- Methodological Answer : Partner with computational chemists for predictive modeling, material scientists for application testing, and biologists for toxicity assays. Clearly define roles in collaborative agreements and cite contributions in acknowledgments, adhering to authorship guidelines . Propose joint funding initiatives targeting understudied areas (e.g., environmental impact assessments).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
